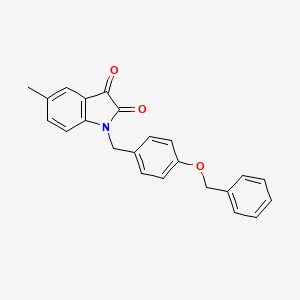

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNAICZJLNJJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or benzyloxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives .

Scientific Research Applications

Scientific Research Applications

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione has a wide array of applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that derivatives of indoline compounds exhibit significant anticancer properties. Research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Similar compounds have been associated with the inhibition of lipoxygenase enzymes, which are crucial in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .

Biological Studies

- Biochemical Pathways : The compound's interactions with biological targets may disrupt critical signaling pathways involved in cell growth and division. This disruption can lead to potential therapeutic effects against various diseases, including cancer .

- Antioxidant Activity : Compounds with indoline structures are known for their antioxidant properties, which can scavenge free radicals and inhibit lipid peroxidation. This activity is beneficial for developing health supplements or therapeutic agents aimed at oxidative stress-related conditions.

Material Science

- Organic Light Emitting Diodes (OLEDs) : The unique structural features of this compound suggest potential applications in creating novel organic materials for electronic devices such as OLEDs due to its photoluminescent properties .

- Dyes and Pigments : The compound can be utilized as a precursor for synthesizing dyes and pigments owing to its vibrant color properties derived from the indoline core .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of indoline derivatives similar to this compound:

- Anticancer Mechanisms : A study demonstrated that related indoline derivatives effectively inhibited cancer cell growth through multiple mechanisms including apoptosis and cell cycle arrest. The specific interactions of these compounds with cellular targets were analyzed using molecular docking techniques .

- Synthesis Optimization : Research has optimized synthetic pathways for creating indoline-based compounds, focusing on improving yield and purity through various organic reactions. These studies highlight the versatility of indolines in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among indoline-2,3-dione derivatives include:

- N1 Substituents : Benzyl groups with differing para-substituents (e.g., methoxy, bromo, or glycosyl moieties).

- C5 Substituents : Methyl, halogen (fluoro, chloro), or trifluoromethyl groups.

Physicochemical Properties

- Crystal Packing : Halogenated derivatives (e.g., 5-fluoro, 5-chloro) exhibit distinct hydrogen-bonding networks, influencing stability and melting points .

Research Findings and Gaps

- Structural Insights : Crystallographic studies highlight substituent-dependent conformational changes (e.g., chair conformations in piperazine derivatives) .

- Synthetic Advancements : Green chemistry approaches (PEG-400) and transition-metal catalysis (Pd) offer scalable routes for diverse derivatives .

Biological Activity

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline scaffold, which is known for its diverse biological activities. The presence of the benzyloxy group enhances the lipophilicity and may influence the compound's interaction with biological targets. The structural formula can be represented as follows:

Antioxidant Activity

Research has indicated that compounds containing indoline structures often exhibit antioxidant properties. These properties are attributed to the ability of the indoline moiety to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of 5-methylindoline-2,3-dione possess significant antioxidant activity, which may be enhanced by substituents like the benzyloxy group .

Anticancer Activity

Several derivatives of indoline-based compounds have shown promising anticancer activities. For instance, studies on related indoline derivatives have reported inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound this compound may exhibit similar effects based on its structural analogs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of bulky groups such as benzyloxy can impact binding affinity and enzyme interactions. Studies suggest that while hydrophobic interactions are beneficial for binding, excessive steric hindrance may reduce activity against certain biological targets .

- Indole Core Modifications : Modifications to the indole core have been shown to enhance specific biological activities. For example, introducing electron-withdrawing groups can increase potency against certain enzymes involved in cancer progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various targets:

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 25 ± 5 | |

| Anticancer | MCF-7 Cell Line | 15 ± 3 | |

| Enzyme Inhibition | 5-Lipoxygenase | 1.38 ± 0.23 |

These results indicate that the compound exhibits moderate to high biological activity across different assays.

Case Study: Anticancer Potential

In a recent study focusing on cancer cell lines, it was found that derivatives similar to this compound significantly inhibited cell growth in MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction and modulation of key signaling pathways involved in cell survival .

Case Study: Enzyme Inhibition

Another study highlighted the compound's ability to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer progression. The IC50 value of 1.38 µM indicates a potent inhibitory effect, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, the parent indoline-2,3-dione core can be benzylated using 4-(benzyloxy)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 110°C for 3 hours) . Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (excess alkylating agent to drive completion), and temperature control are critical. Protecting groups may be required to prevent side reactions at the indoline nitrogen or ketone moieties. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is single-crystal X-ray diffraction used to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation of a saturated solution. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides structural parameters. Software like SHELX refines the structure, yielding metrics such as R factors (e.g., R₁ = 0.049) and dihedral angles (e.g., 71.60° between aromatic planes). This confirms stereoelectronic effects of substituents like benzyloxy groups .

Q. What spectroscopic methods are most effective for characterizing this indoline-2,3-dione derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, methyl groups at δ 2.3–2.5 ppm).

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₁₉NO₄).

- HPLC : Assesses purity (>98% by reverse-phase methods) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of benzyloxy-substituted indoline-2,3-diones?

- Methodological Answer : Contradictions in bioactivity (e.g., antitumor efficacy) may arise from assay variability or substituent effects. Solutions include:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay for IC₅₀).

- SAR Analysis : Systematically vary substituents (e.g., benzyloxy vs. methoxy) to isolate structural determinants of activity.

- Statistical Validation : Apply ANOVA or multivariate analysis to differentiate noise from true effects .

Q. What strategies are employed to analyze the impact of substituent positioning on the compound’s crystallographic packing and intermolecular interactions?

- Methodological Answer : Substituent positioning (e.g., para vs. meta benzyloxy groups) alters crystal packing via weak interactions (C-H⋯O, π-π stacking). Computational tools like Mercury (CCDC) visualize packing motifs, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals). Comparing isostructural analogs (e.g., chloro vs. fluoro derivatives) reveals steric/electronic influences on lattice stability .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound class?

- Methodological Answer :

- Library Design : Synthesize analogs with systematic substituent variations (e.g., alkyl chains, halogens, electron-donating/withdrawing groups).

- Bioactivity Profiling : Test analogs in target-specific assays (e.g., kinase inhibition, apoptosis induction).

- Computational Modeling : Use docking (AutoDock) or QSAR (CoMFA) to correlate structural features (logP, polar surface area) with activity.

- Meta-Analysis : Integrate data from related compounds (e.g., 5-chloro/fluoro analogs) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.